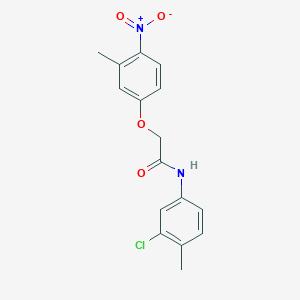

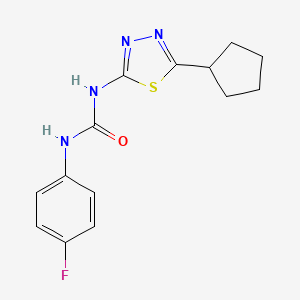

![molecular formula C11H16N2O2S3 B5867377 N-[(cyclohexylamino)carbonothioyl]-2-thiophenesulfonamide](/img/structure/B5867377.png)

N-[(cyclohexylamino)carbonothioyl]-2-thiophenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[(cyclohexylamino)carbonothioyl]-2-thiophenesulfonamide, also known as CORM-3, is a transition metal carbonyl compound that has been extensively studied in the field of medicinal chemistry. CORM-3 is a well-known carbon monoxide-releasing molecule (CORM) that is used in various scientific research applications due to its unique properties.

Mecanismo De Acción

Mode of Action

N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide interacts with its targets, hCA-I and hCA-II, by inhibiting their activity . The compound shows a noncompetitive inhibitory property on both isoenzymes . This means that it binds to a site other than the active site of the enzymes, altering their structure and reducing their activity.

Biochemical Pathways

The inhibition of carbonic anhydrases by N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide affects the carbon dioxide hydration pathway . This pathway is crucial for the transport of carbon dioxide from tissues to the lungs. By inhibiting carbonic anhydrases, the compound disrupts this pathway, potentially affecting processes such as respiration and pH regulation.

Result of Action

The molecular and cellular effects of N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide’s action primarily involve the reduction of carbonic anhydrase activity . This can lead to a decrease in the rate of carbon dioxide transport from tissues to the lungs and potentially affect the pH balance within the body.

Análisis Bioquímico

Biochemical Properties

Thiophene-based analogs, which include this compound, have been studied for their potential as biologically active compounds . These analogs have shown a variety of biological effects, suggesting that N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some thiophene-based sulfonamides have shown potent inhibition effects on human erythrocytes carbonic anhydrase I and II isoenzymes . This suggests that N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Some thiophene-based sulfonamides have been found to inhibit enzymes by interacting out of the catalytic active site . This suggests that N-(cyclohexylcarbamothioyl)thiophene-2-sulfonamide may exert its effects at the molecular level through similar binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .

Propiedades

IUPAC Name |

1-cyclohexyl-3-thiophen-2-ylsulfonylthiourea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S3/c14-18(15,10-7-4-8-17-10)13-11(16)12-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H2,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQXBIJNLHMBWLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=S)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3,4-dimethylbenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5867294.png)

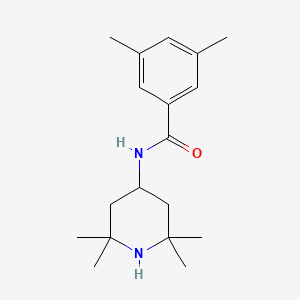

![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5867308.png)

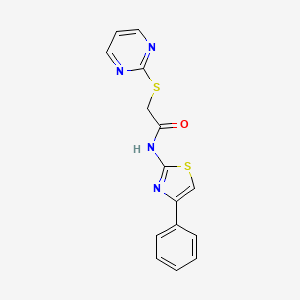

![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5867315.png)

![2-chloro-1,3-dimethyl-5-[(4-nitrobenzyl)oxy]benzene](/img/structure/B5867324.png)

![2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5867354.png)

![3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid](/img/structure/B5867361.png)